Macranthol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Macranthol is a natural product found in Illicium fargesii, Illicium macranthum, and other organisms with data available.

科学研究应用

Antidepressant Effects

Research indicates that Macranthol exhibits significant antidepressant-like effects in various animal models. A notable study demonstrated that this compound could alleviate depressive-like behaviors induced by lipopolysaccharide (LPS) in mice. The study revealed that pretreatment with this compound reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the serum and prefrontal cortex of LPS-treated mice. Additionally, it inhibited the elevation of CD11b, a marker for microglial activation, suggesting a mechanism involving the suppression of neuroinflammation .

Case Studies and Research Findings

A variety of studies have explored the efficacy of this compound in different contexts:

Clinical Implications

While animal studies provide promising results, further research is needed to explore the clinical applications of this compound in human populations. The findings suggest that this compound may serve as a potential therapeutic agent for treating depression, particularly forms associated with neuroinflammation.

常见问题

Basic Research Questions

Q. What spectroscopic methods are critical for validating Macranthol’s chemical structure, and how should researchers interpret key data?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. For example, in CDCl₃, this compound’s ¹H NMR peaks at δ 7.30–7.01 ppm correspond to aromatic protons, while δ 5.75–5.13 ppm indicates allyl groups. IR peaks at 3514 cm⁻¹ and 3378 cm⁻¹ confirm hydroxyl (-OH) and carbonyl (C=O) stretching . High-Resolution Mass Spectrometry (HRMS) should align with the theoretical molecular weight of 397.1824 .

Q. How can researchers design experiments to confirm this compound’s purity and stability during synthesis?

- Methodological Answer : Monitor reactions via Thin-Layer Chromatography (TLC) and confirm purity using melting point analysis (e.g., synthetic this compound melts at 136–138°C vs. natural at 140–141°C ). Stability tests under varying temperatures (e.g., heating at 85°C in d6-DMSO for 18 hours) can assess structural integrity via NMR .

Q. What in vivo models are appropriate for studying this compound’s neuroinflammatory effects?

- Methodological Answer : Use LPS-induced neuroinflammation models in mice. For example, this compound (10–20 mg/kg, oral) reduces depressive-like behaviors by inhibiting microglial activation in the prefrontal cortex. Behavioral assays (e.g., forced swim test) and cytokine profiling (IL-6, TNF-α) validate efficacy .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data (e.g., antidepressant vs. anti-inflammatory mechanisms) be resolved?

- Methodological Answer : Conduct pathway-specific assays (e.g., Western blot for BDNF/TrkB-PI3K/Akt signaling vs. TRAF6-NF-κB inhibition ). Use conditional knockout mice to isolate pathways. Conflicting results may arise from dosage variations (acute vs. chronic administration) or model specificity (peripheral vs. central inflammation) .

Q. What strategies optimize this compound’s solubility for in vitro assays without altering bioactivity?

- Methodological Answer : Solubility parameters (1.51e-01 mg/mL in aqueous buffers ) can be improved using co-solvents like DMSO (<0.1% final concentration) or β-cyclodextrin encapsulation. Validate bioactivity retention via dose-response curves in cell cultures (e.g., BV-2 microglial cells ).

Q. How do synthetic and natural this compound compare in structural and functional assays?

- Methodological Answer : Compare ¹³C NMR δ values in CDCl₃ (e.g., synthetic vs. natural this compound show <0.1 ppm deviation ). Bioequivalence testing in LPS-challenged mice (comparing ED₅₀ values) and crystallography (XRD) can resolve minor conformational differences .

Q. What experimental controls are critical when studying this compound’s dual role in neuroprotection and oxidative stress?

- Methodological Answer : Include ROS scavengers (e.g., NAC) to isolate this compound-specific effects. Use dual-reporter assays (e.g., luciferase for NF-κB and Nrf2 pathways) to track antioxidant vs. anti-inflammatory activity. Validate via glutathione (GSH) levels and SOD activity in brain homogenates .

Q. How can researchers address low bioavailability (0.55 ) in preclinical studies?

- Methodological Answer : Employ pharmacokinetic enhancers (e.g., piperine for CYP450 inhibition) or nanoparticle delivery systems. Measure plasma half-life via LC-MS/MS and correlate with tissue distribution (e.g., brain-to-plasma ratio) .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches reconcile variability in this compound’s dose-response curves across studies?

- Methodological Answer : Use multivariate analysis (SPSS or R) to account for covariates (e.g., animal strain, diet). Meta-analysis of ED₅₀ values (e.g., 10–50 mg/kg ) with random-effects models identifies outliers. Bland-Altman plots assess inter-study consistency .

Q. How should researchers validate conflicting IR/NMR data from different solvents (e.g., CDCl₃ vs. DMSO)?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO downfield shifts for -OH groups ) require correction via reference standards (e.g., TMS). Use computational tools (Gaussian DFT) to simulate solvent effects and compare with empirical data .

属性

CAS 编号 |

123941-73-1 |

|---|---|

分子式 |

C27H26O3 |

分子量 |

398.5 g/mol |

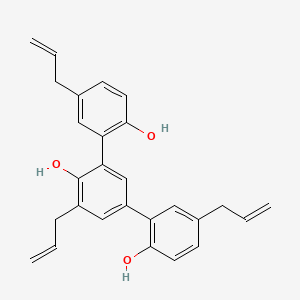

IUPAC 名称 |

2,4-bis(2-hydroxy-5-prop-2-enylphenyl)-6-prop-2-enylphenol |

InChI |

InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)22(14-18)21-16-20(9-6-3)27(30)24(17-21)23-15-19(8-5-2)11-13-26(23)29/h4-6,10-17,28-30H,1-3,7-9H2 |

InChI 键 |

CFWKXAWFAQXEAK-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)C3=C(C=CC(=C3)CC=C)O)O)CC=C |

规范 SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)C3=C(C=CC(=C3)CC=C)O)O)CC=C |

Key on ui other cas no. |

123941-73-1 |

同义词 |

macranthol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。